

# MC-VC-PABC-amide-PEG1-CH2-CC-885 for targeted cancer therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MC-VC-PABC-amide-PEG1-CH2-CC-885

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An In-Depth Technical Guide to **MC-VC-PABC-amide-PEG1-CH2-CC-885** for Targeted Cancer Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The landscape of targeted cancer therapy is rapidly evolving, with Antibody-Drug Conjugates (ADCs) representing a cornerstone of precision oncology. A novel and promising iteration of this technology is the Antibody-neoDegradar Conjugate (AnDC), which utilizes protein degraders as payloads to eliminate pathogenic proteins entirely rather than merely inhibiting them. This technical guide provides a comprehensive overview of **MC-VC-PABC-amide-PEG1-CH2-CC-885**, a state-of-the-art AnDC linker-payload system. It combines the potent GSPT1 degrader, CC-885, with a sophisticated, enzyme-cleavable linker system designed for targeted delivery and controlled release. This document details the mechanism of action, component chemistry, preclinical data, and relevant experimental protocols to provide a thorough resource for professionals in drug development.

## Introduction to Antibody-neoDegradar Conjugates (AnDCs)

ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule payload, connected via a chemical linker.[1][2] The "neoDegrader" concept advances this paradigm by using payloads that induce the degradation of specific intracellular target proteins.[3][4] **MC-VC-PABC-amide-PEG1-CH2-CC-885** is a linker-drug conjugate designed for this purpose, where the molecular glue CC-885 serves as the neoDegrader payload.[3][5][6][7][8] This approach offers the potential for greater efficacy and durability of response by eliminating the entire target protein scaffold.

## Component Analysis

The efficacy of the **MC-VC-PABC-amide-PEG1-CH2-CC-885** system is derived from the synergistic function of its three core components: the payload (CC-885), the linker (MC-VC-PABC), and the hydrophilicity modifier (PEG1).

## Payload: CC-885 - A Molecular Glue Degrader

CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[9][10] Unlike traditional inhibitors, CC-885 acts as a "molecular glue," inducing a novel interaction between CRBN and proteins that are not its native substrates.[11]

- **Primary Target:** The primary target of CC-885 is the translation termination factor G<sub>1</sub> to S phase transition 1 (GSPT1).[9][10][12]
- **Mechanism:** CC-885 binds to CRBN and promotes the recruitment of GSPT1 to the CRL4-CRBN E3 ubiquitin ligase.[10][11] This leads to the poly-ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response pathway and TP53-independent cell death.[12]
- **Antitumor Activity:** CC-885 has demonstrated potent anti-proliferative and cytotoxic effects across a broad range of tumor cell lines, particularly in acute myeloid leukemia (AML).[9][11][12] In some contexts, such as non-small-cell lung cancer (NSCLC), CC-885 has also been shown to induce the degradation of other neosubstrates like Polo-like kinase 1 (PLK1).[13][14]

## Linker System: MC-VC-PABC

The linker is a critical component that ensures the ADC remains stable in systemic circulation and releases the payload only upon internalization into the target cancer cell. This system employs a multi-part, cleavable linker.

- MC (Maleimidocaproyl): This component provides a stable covalent attachment point to the monoclonal antibody, typically via reaction with sulfhydryl groups on cysteine residues.
- VC (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[\[15\]](#)[\[16\]](#)[\[17\]](#) This enzymatic cleavage ensures payload release is localized within the target cell's lysosomes.
- PABC (p-aminobenzyl carbamate): This is a self-immolative spacer.[\[16\]](#) Once the VC linker is cleaved by Cathepsin B, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction, which liberates the unmodified, fully active CC-885 payload.[\[16\]](#)

## Hydrophilicity Modifier: PEG1

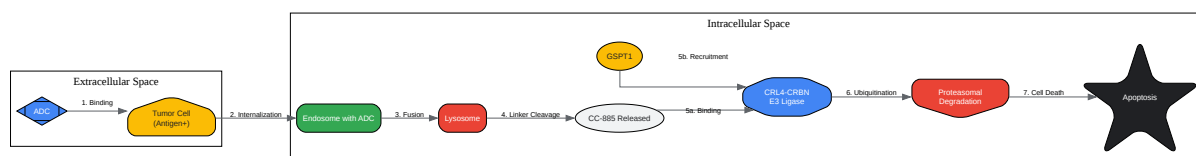
- PEG (Polyethylene Glycol): The inclusion of a short PEG1 unit is a key design feature.[\[6\]](#) Hydrophobic payloads and linkers can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[\[18\]](#) PEG is a hydrophilic, non-toxic, and low-immunogenicity polymer that mitigates these issues.[\[18\]](#)[\[19\]](#) The PEG linker improves the overall pharmacokinetic profile of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Overall Mechanism of Action

The therapeutic strategy for an ADC utilizing the **MC-VC-PABC-amide-PEG1-CH2-CC-885** conjugate follows a precise, multi-step process to ensure targeted cancer cell destruction while minimizing systemic toxicity.

- Targeting & Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of tumor cells.
- Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

- **Lysosomal Trafficking:** The endosome containing the ADC fuses with a lysosome.
- **Payload Release:** Inside the acidic and enzyme-rich environment of the lysosome, the Valine-Citrulline (VC) linker is cleaved by Cathepsin B. This initiates the self-immolation of the PABC spacer, releasing the active CC-885 payload into the cytoplasm.
- **Target Degradation:** The released CC-885 binds to the CRBN E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of GSPT1.
- **Apoptosis:** The depletion of GSPT1 disrupts essential cellular processes, leading to cell cycle arrest and apoptosis of the cancer cell.

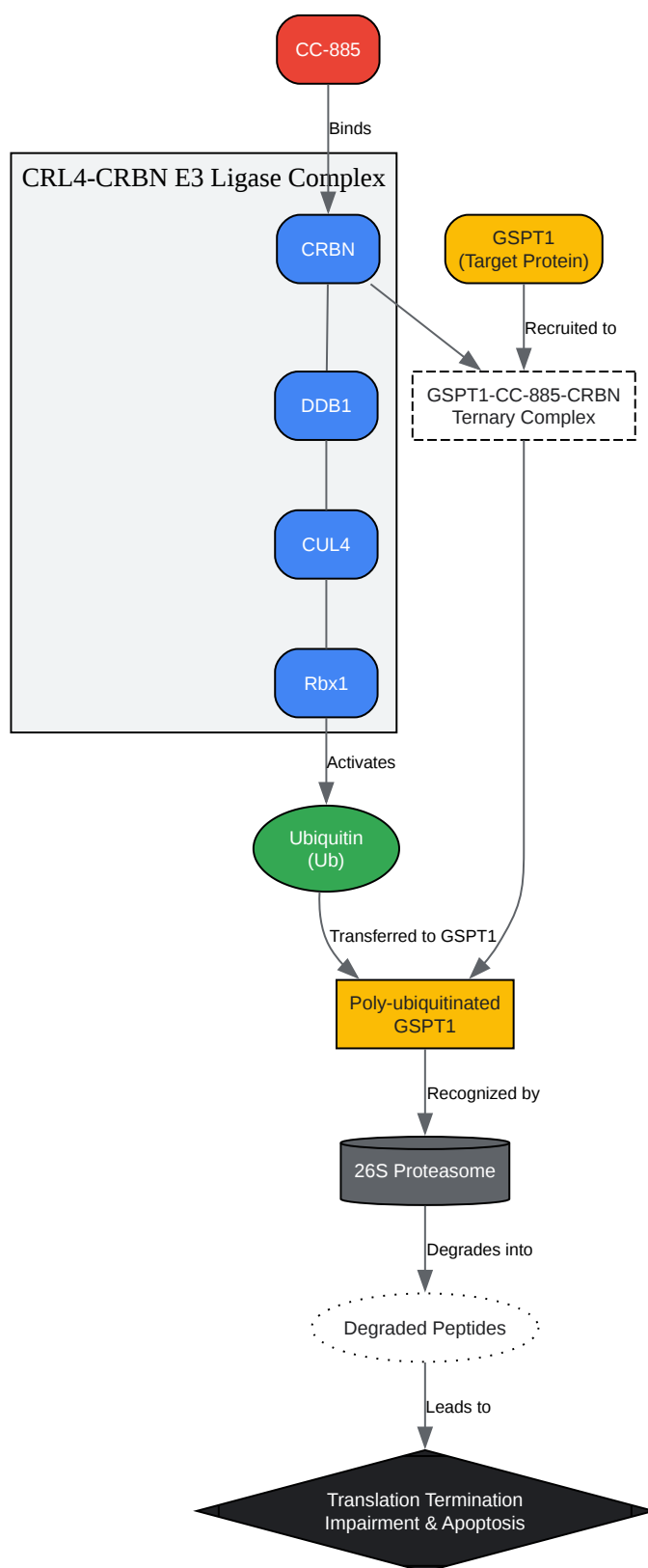


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Caption: Workflow of an ADC with the CC-885 payload.

## Signaling Pathway: GSPT1 Degradation

The core mechanism of CC-885 is the hijacking of the CRL4-CRBN E3 ubiquitin ligase machinery to induce the degradation of GSPT1. This process is central to its anti-cancer activity.



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Caption: CC-885 induced degradation of GSPT1 via CRL4-CRBN.

## Quantitative Data

The following tables summarize key quantitative data for the CC-885 payload. Data for the full ADC conjugate is emerging from preclinical studies.

**Table 1: In Vitro Cytotoxicity of CC-885**

Cell Line Type	Representative Cell Lines	IC <sub>50</sub> Range (μM)	Reference
Acute Myeloid Leukemia (AML)	Various patient-derived	10 <sup>-6</sup> - 1	<a href="#">[9]</a>
Human Liver Epithelial	THLE-2	10 <sup>-6</sup> - 1	<a href="#">[9]</a>
Human Peripheral Blood Mononuclear Cells	PBMC	10 <sup>-6</sup> - 1	<a href="#">[9]</a>

Note: CC-885 was found to be more potent than Lenalidomide and Pomalidomide, which had IC<sub>50</sub> values >10 μM in the same assays.[\[9\]](#)

**Table 2: Expected Pharmacokinetic (PK) Enhancements from PEG Linker**

PK Parameter	Expected Impact of PEGylation	Rationale	Reference
Solubility	Increased	Masks hydrophobicity of the payload and linker, reducing aggregation.	<a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[21]</a>
Circulation Half-life ( $t_{1/2}$ )	Increased	Forms a hydration shell, reducing non-specific clearance by the reticuloendothelial system.	<a href="#">[19]</a> <a href="#">[20]</a>
Area Under the Curve (AUC)	Increased	A direct consequence of prolonged half-life and reduced clearance.	<a href="#">[18]</a>
Immunogenicity	Decreased	Shields payload epitopes from immune recognition.	<a href="#">[19]</a> <a href="#">[21]</a>

## Experimental Protocols

### Cell Viability (IC<sub>50</sub> Determination) Assay

This protocol is used to measure the concentration of a compound required to inhibit cell proliferation by 50%.

- **Cell Plating:** Seed cancer cells (e.g., MOLM-13 for AML) in 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a serial dilution of CC-885 or the full ADC in DMSO and then dilute further in culture medium to achieve final desired concentrations.
- **Treatment:** Add 100  $\mu$ L of the diluted compound to the wells. Include vehicle control (DMSO) wells.

- Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO<sub>2</sub>.
- Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolic activity.
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot the results as a dose-response curve using graphing software (e.g., GraphPad Prism). Calculate the IC<sub>50</sub> value using a non-linear regression model.

## Immunoblotting for GSPT1 Degradation

This protocol is used to visualize and quantify the reduction of GSPT1 protein levels following treatment.

- Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of CC-885 (or ADC) and a vehicle control for a specified time course (e.g., 2, 4, 6, 24 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
  - Wash the membrane with TBST.



- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
- Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH,  $\beta$ -actin, or Vinculin) to ensure equal protein loading. Quantify band intensity using software like ImageJ to determine the relative decrease in GSPT1 levels.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol demonstrates the physical interaction between CRBN, GSPT1, and CC-885.

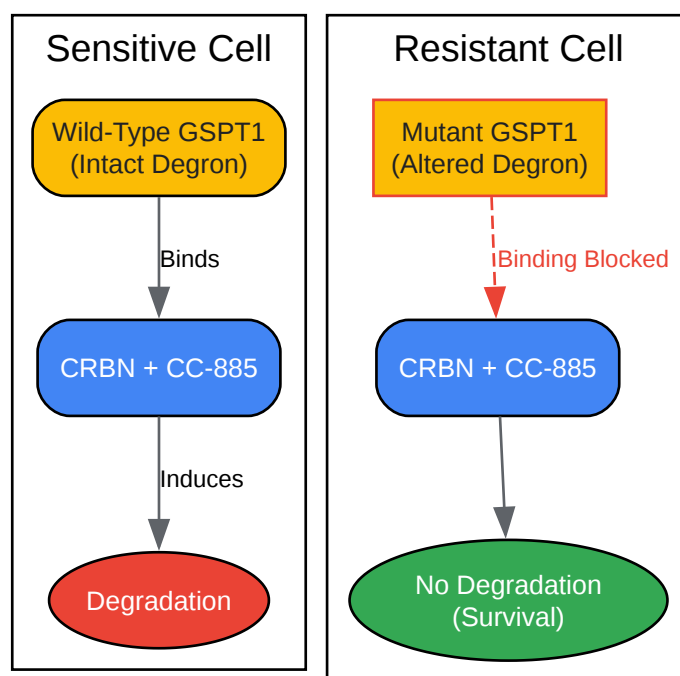
- Cell Culture and Transfection: Transfect HEK293T cells with plasmids expressing tagged versions of GSPT1 (e.g., HA-GSPT1) and CRBN.
- Pre-treatment: To prevent immediate degradation of the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 2-3 hours. [\[22\]](#)
- Treatment: Treat cells with CC-885 (e.g., 10  $\mu$ M) or vehicle control for 2 hours. [\[22\]](#)
- Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
- Immunoprecipitation:
  - Pre-clear the lysates with Protein A/G agarose beads.
  - Incubate the pre-cleared lysate with an antibody against the tag (e.g., anti-HA antibody) overnight at 4°C to pull down the target protein and its binding partners.
  - Add Protein A/G beads to capture the antibody-protein complexes.

- **Washing and Elution:** Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Immunoblot Analysis:** Analyze the input lysates and the eluted immunoprecipitates by immunoblotting for CRBN and the tagged GSPT1 to confirm their co-precipitation in a CC-885-dependent manner.

## Mechanisms of Resistance

Acquired resistance is a key challenge in cancer therapy. For molecular glue degraders like CC-885, resistance can emerge through mutations in the target protein that disrupt the formation of the drug-induced ternary complex.

- **Structural Degron Mutations:** The interaction between GSPT1 and the CRBN-CC-885 complex relies on a specific structural feature on GSPT1 known as a  $\beta$ -hairpin structural degron.<sup>[22][23]</sup>
- **Disruption of Ternary Complex:** Mutations, deletions, or insertions within this degron region can alter its conformation.<sup>[22][23]</sup> This prevents GSPT1 from effectively docking with the CRBN-CC-885 complex, thereby blocking its ubiquitination and degradation and rendering the cells resistant to the drug's cytotoxic effects.<sup>[22]</sup>



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- To cite this document: BenchChem. [MC-VC-PABC-amide-PEG1-CH2-CC-885 for targeted cancer therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861881#mc-vc-pabc-amide-peg1-ch2-cc-885-for-targeted-cancer-therapy>]

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